
(R)-1-(Pyrrolidin-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Pyrrolidin-2-yl)prop-2-en-1-one is a chiral compound that features a pyrrolidine ring attached to a propenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Pyrrolidin-2-yl)prop-2-en-1-one typically involves the reaction of a pyrrolidine derivative with a propenone precursor. One common method includes the use of ®-N-Boc-3-pyrrolidinol as a starting material, which undergoes a series of reactions including protection, deprotection, and coupling reactions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products.
Types of Reactions:
Oxidation: ®-1-(Pyrrolidin-2-yl)prop-2-en-1-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propenone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
®-1-(Pyrrolidin-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of ®-1-(Pyrrolidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
- ®-N-Boc-3-pyrrolidinol
- Pyrrolidin-3-ol
- Benzyl 3-hydroxypyrrolidine-1-carboxylate
Comparison: Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes .
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-[(2R)-pyrrolidin-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)6-4-3-5-8-6/h2,6,8H,1,3-5H2/t6-/m1/s1 |
Clave InChI |
QYYPYISHAUTXJE-ZCFIWIBFSA-N |
SMILES isomérico |
C=CC(=O)[C@H]1CCCN1 |
SMILES canónico |
C=CC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


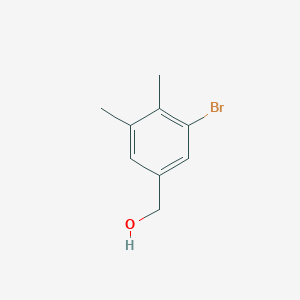
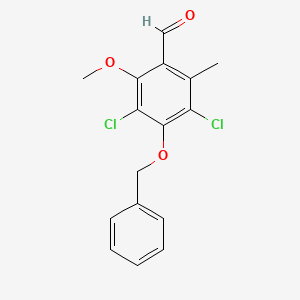
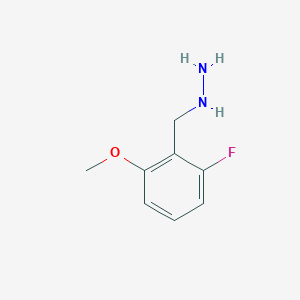
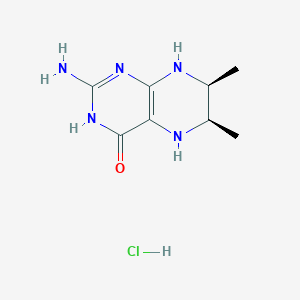


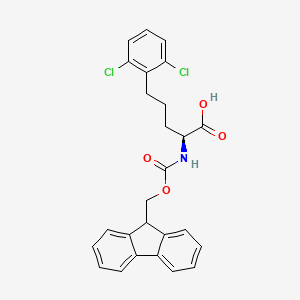


![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)




